molecular formula C9H15NO4 B14515563 2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl- CAS No. 63535-65-9

2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-

Cat. No.: B14515563
CAS No.: 63535-65-9
M. Wt: 201.22 g/mol
InChI Key: SZDGPXOCGWWVAK-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl- is an organic compound that belongs to the class of pyrrolidinones. This compound is characterized by a five-membered lactam ring with various functional groups attached, making it a versatile molecule in both synthetic and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl- typically involves the reaction of 2-pyrrolidinone with acetic anhydride and a suitable catalyst under controlled conditions

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and precise temperature control to optimize the reaction conditions. The final product is purified through distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the lactam ring can be reduced to form a secondary amine.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-oxo-3-methyl-.

    Reduction: Formation of 2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: The simplest γ-lactam, used as a precursor for various derivatives.

    N-Methyl-2-pyrrolidone: A widely used solvent in industrial applications.

    1-Ethyl-2-pyrrolidinone: Known for its transdermal absorption-enhancing properties.

Uniqueness

2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

CAS No.

63535-65-9

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

2-(3-hydroxy-3-methyl-2-oxopyrrolidin-1-yl)ethyl acetate

InChI

InChI=1S/C9H15NO4/c1-7(11)14-6-5-10-4-3-9(2,13)8(10)12/h13H,3-6H2,1-2H3

InChI Key

SZDGPXOCGWWVAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1CCC(C1=O)(C)O

Origin of Product

United States

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